m-PEG5-amino-Mal
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG5-amino-Mal involves the conjugation of a maleimide group to a PEG chain. The reaction typically starts with the activation of the PEG chain, followed by the introduction of the maleimide group under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using column chromatography to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions
m-PEG5-amino-Mal undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether linkages.
Addition Reactions: The maleimide group can also participate in Michael addition reactions with nucleophiles.
Common Reagents and Conditions
Thiol Reagents: Commonly used thiol reagents include cysteine and glutathione.
Reaction Conditions: The reactions are typically carried out at a pH between 6.5 and 7.5 to ensure optimal reactivity of the maleimide group.
Major Products Formed
The primary product formed from these reactions is a thioether linkage, which is highly stable and resistant to hydrolysis. This makes this compound an ideal linker for bioconjugation applications .
Scientific Research Applications
m-PEG5-amino-Mal has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation pathways.
Biology: Employed in the development of bioconjugates for targeted drug delivery and imaging.
Medicine: Utilized in the design of novel therapeutics that target specific proteins for degradation, offering potential treatments for various diseases.
Industry: Applied in the production of PEGylated compounds, which have improved solubility and stability
Mechanism of Action
m-PEG5-amino-Mal functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The maleimide group reacts with thiol groups on the target protein, forming a stable thioether linkage. This linkage facilitates the recruitment of an E3 ubiquitin ligase, which tags the target protein for degradation by the proteasome .
Comparison with Similar Compounds
Similar Compounds
- Mal-PEG-amine
- Mal-PEG-NHS ester
- Mal-PEG-PFP ester
- Mal-PEG-acid
- Mal-PEG-alcohol
Uniqueness
m-PEG5-amino-Mal is unique due to its specific structure, which includes a maleimide group and a PEG chain. This combination provides both reactivity and solubility, making it highly effective as a PROTAC linker. Compared to other similar compounds, this compound offers enhanced stability and specificity in bioconjugation reactions .
Properties
Molecular Formula |
C18H30N2O8 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C18H30N2O8/c1-24-8-9-26-12-13-28-15-14-27-11-10-25-7-5-19-16(21)4-6-20-17(22)2-3-18(20)23/h2-3H,4-15H2,1H3,(H,19,21) |
InChI Key |
DQCZROFSGMNDNP-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Origin of Product |
United States |
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